Enhanced Rearrangement Facility: 5-tert-Butylthio Substitution Accelerates Cornforth Rearrangement vs. Parent Compound
The facility of thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles depends critically on the C5 substituent. A comparative study found that the 5-tert-butylthio derivative (derived from 5-tert-butylthio-1,2,3-thiadiazole-4-carbaldehyde) rearranges more readily than the unsubstituted (H) or 5-phenyl analogues. The relative order of rearrangement facility is ButS > Ph > H [1]. While the parent 1,2,3-thiadiazole-4-carbaldehyde (5-H) still rearranges to give 1,2,3-triazole-4-thiocarbaldehydes, its reaction rate is slower than the 5-tert-butylthio variant, which is advantageous for applications requiring faster reaction kinetics.
| Evidence Dimension | Rearrangement facility (relative order) |
|---|---|
| Target Compound Data | 5-tert-Butylthio-1,2,3-thiadiazole-4-carbaldehyde: faster rearrangement |
| Comparator Or Baseline | 1,2,3-Thiadiazole-4-carbaldehyde (5-H): slower rearrangement; 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde: intermediate |
| Quantified Difference | Relative order: ButS > Ph > H (qualitative ranking based on reaction conditions required) |
| Conditions | Thermal rearrangement in solution; imine formation with amines. |
Why This Matters
This demonstrates that 5-substituted derivatives, accessible from the parent aldehyde, can be used to tune reaction kinetics for process development.
- [1] L'Abbé, G., & Dehaen, W. (1993). Thermal rearrangement of 4-iminomethyl-1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, (14), 1719-1723. View Source
